

"1-Thiazol-4-YL-ethylamine" chemical structure and CAS number

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Compound of Interest

Compound Name: *1-Thiazol-4-YL-ethylamine*

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An In-Depth Technical Guide to 1-(Thiazol-4-yl)ethylamine: A Key Building Block in Modern Drug Discovery

Introduction

1-(Thiazol-4-yl)ethylamine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a chiral amine featuring a thiazole nucleus, it serves as a crucial building block in the synthesis of complex molecular architectures destined for therapeutic applications. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.^{[1][2]} Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 1-(Thiazol-4-yl)ethylamine for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The structural foundation of 1-(Thiazol-4-yl)ethylamine consists of an ethylamine substituent at the fourth position of a 1,3-thiazole ring. The amine group is located on the first carbon of the ethyl chain (the α -carbon), which is a chiral center. This chirality is of paramount importance in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.

The precise identification of this compound is critical for reproducibility in research and manufacturing. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

Identifier	Value
Compound Name	1-(Thiazol-4-yl)ethylamine
Synonyms	1-(1,3-Thiazol-4-yl)ethan-1-amine, 4-(1-Aminoethyl)thiazole
CAS Number	885279-02-7[3]
Molecular Formula	C ₅ H ₈ N ₂ S[4][5]
Molecular Weight	128.20 g/mol [4][5]
IUPAC Name	1-(1,3-Thiazol-4-yl)ethan-1-amine
SMILES	CC(N)C1=CSC=N1
InChI	InChI=1S/C5H8N2S/c1-4(6)5-3-8-2-7-5/h2-4H,6H2,1H3
InChIKey	YHQRMABVAYJSLQ-UHFFFAOYSA-N

Synthetic Approaches

The synthesis of 1-(Thiazol-4-yl)ethylamine can be accomplished through various synthetic routes. A common and logical approach involves the reductive amination of a corresponding ketone precursor, 4-acetylthiazole. This method is widely used in medicinal chemistry for its reliability and control over the introduction of the amine functionality.

Protocol: Synthesis via Reductive Amination of 4-Acetylthiazole

This two-step protocol outlines a representative synthesis. The first step is the formation of an imine or enamine intermediate from 4-acetylthiazole and an ammonia source, followed by in-situ reduction to the desired primary amine.

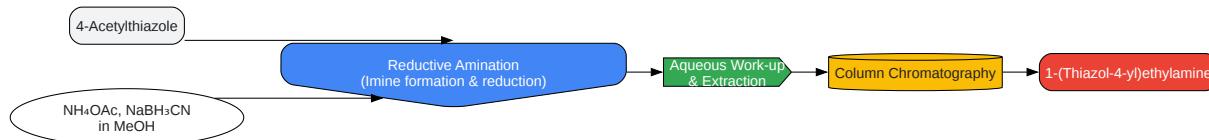
Step 1: Imine Formation and In-Situ Reduction

- Reaction Setup: To a solution of 4-acetylthiazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature, add ammonium acetate (NH_4OAc , 5-10 eq) or another ammonia source.
- Reductant Addition: Once the 4-acetylthiazole is fully dissolved, add a reducing agent such as sodium cyanoborohydride (NaBH_3CN , 1.5-2.0 eq) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5-2.0 eq) portion-wise. The choice of a milder reducing agent like NaBH_3CN is crucial as it selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up and Quenching: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) to neutralize the excess reducing agent and hydrolyze any remaining imine.
- Extraction: Basify the aqueous solution with a base (e.g., NaOH or Na_2CO_3) to a pH of >10 to deprotonate the amine. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Thiazol-4-yl)ethylamine.

Causality Behind Experimental Choices:

- Solvent: Methanol or ethanol are chosen for their ability to dissolve both the reactants and the borohydride reducing agents.
- Ammonia Source: Ammonium acetate serves as both an ammonia source and a mild acidic catalyst to promote imine formation.

- Reducing Agent: Sodium cyanoborohydride is effective at a pH range of 6-7, which is ideal for reductive amination. It is stable enough to not reduce the ketone starting material but reactive enough to reduce the iminium ion intermediate as it forms.



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Caption: Reductive amination workflow for the synthesis of 1-(Thiazol-4-yl)ethylamine.

Applications in Research and Drug Development

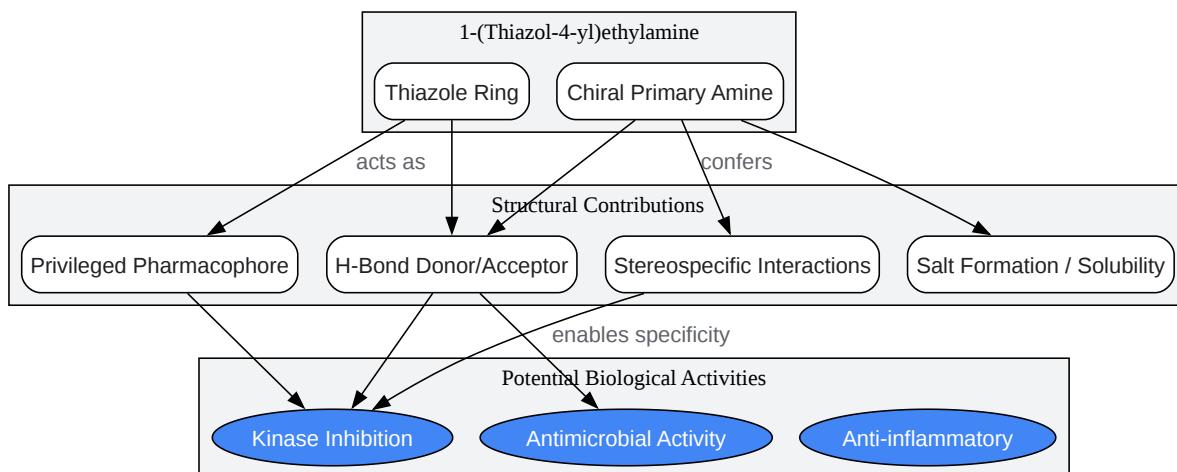
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of diseases.^[1] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties. 1-(Thiazol-4-yl)ethylamine is a particularly valuable building block because it combines the privileged thiazole scaffold with a chiral primary amine, a functional group essential for forming salt bridges and hydrogen bonds with protein targets.

Key Therapeutic Areas:

- Oncology: Many kinase inhibitors incorporate heterocyclic rings to interact with the ATP-binding pocket of kinases. The thiazole ring can act as a hinge-binder, a common motif in kinase inhibitor design.^[6]
- Antimicrobial Agents: The thiazole ring is a key component of the penam and cephem skeletons of penicillin and cephalosporin antibiotics. Novel thiazole derivatives continue to be explored as potential antibacterial and antifungal agents.^{[2][7][8]}

- Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam feature a thiazole ring, highlighting its utility in developing agents that target inflammatory pathways.[\[1\]](#)
- Neuroscience: Thiazole-containing compounds have been investigated for their activity on central nervous system targets. For instance, MTEP is a known negative allosteric modulator of the mGlu5 receptor.[\[9\]](#)

The presence of the chiral amine allows for the diastereoselective synthesis of more complex molecules, which is critical as the stereochemistry of a drug can profoundly impact its efficacy and safety.



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Caption: Relationship between molecular features and potential biological applications.

Conclusion

1-(Thiazol-4-yl)ethylamine stands out as a high-value building block for the synthesis of novel therapeutic agents. Its structure, combining a privileged thiazole heterocycle with a chiral primary amine, offers a versatile platform for creating compounds with diverse pharmacological activities. A thorough understanding of its chemical identity, synthetic routes, and the functional role of its structural components is essential for its effective application in modern drug discovery and development. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this potent scaffold in their scientific endeavors.

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